Cas no 1053081-02-9 (2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE)

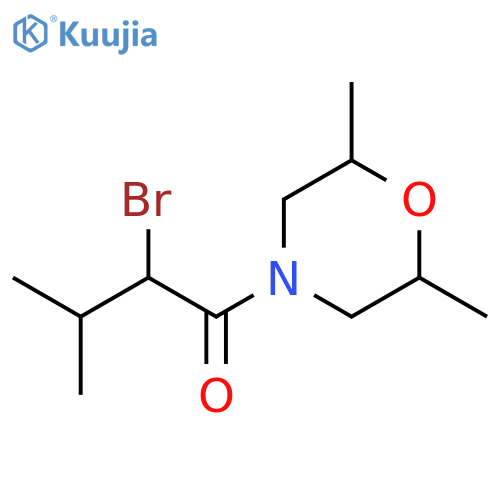

1053081-02-9 structure

商品名:2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE

CAS番号:1053081-02-9

MF:C11H20BrNO2

メガワット:278.186002731323

MDL:MFCD09808016

CID:5166455

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE 化学的及び物理的性質

名前と識別子

-

- 1-Butanone, 2-bromo-1-(2,6-dimethyl-4-morpholinyl)-3-methyl-

- 2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE

-

- MDL: MFCD09808016

- インチ: 1S/C11H20BrNO2/c1-7(2)10(12)11(14)13-5-8(3)15-9(4)6-13/h7-10H,5-6H2,1-4H3

- InChIKey: SWLLEHOANICWOC-UHFFFAOYSA-N

- ほほえんだ: C(N1CC(C)OC(C)C1)(=O)C(Br)C(C)C

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29138-5.0g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 5.0g |

$1033.0 | 2023-02-14 | |

| Enamine | EN300-29138-0.1g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 0.1g |

$314.0 | 2023-09-06 | |

| Enamine | EN300-29138-2.5g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 2.5g |

$697.0 | 2023-09-06 | |

| Enamine | EN300-29138-5g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 5g |

$1033.0 | 2023-09-06 | |

| Enamine | EN300-29138-1.0g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 1.0g |

$355.0 | 2023-02-14 | |

| Enamine | EN300-29138-0.05g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 0.05g |

$299.0 | 2023-09-06 | |

| Enamine | EN300-29138-10g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 10g |

$1531.0 | 2023-09-06 | |

| Enamine | EN300-29138-10.0g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 10.0g |

$1531.0 | 2023-02-14 | |

| Enamine | EN300-29138-0.25g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 0.25g |

$328.0 | 2023-09-06 | |

| Enamine | EN300-29138-0.5g |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE |

1053081-02-9 | 95% | 0.5g |

$341.0 | 2023-09-06 |

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1053081-02-9 (2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量